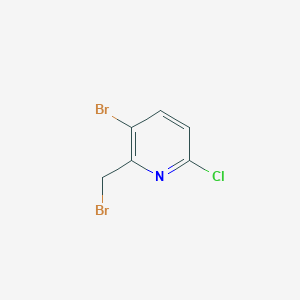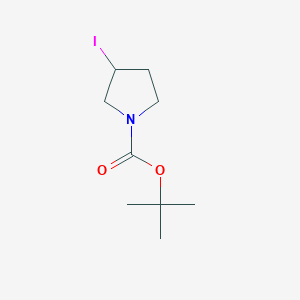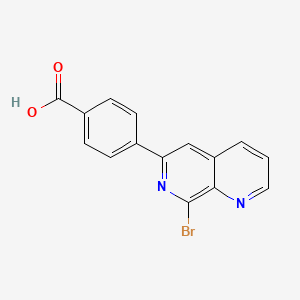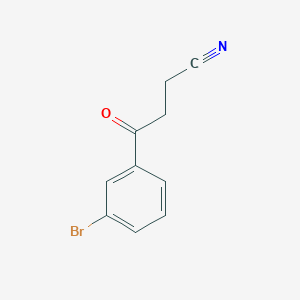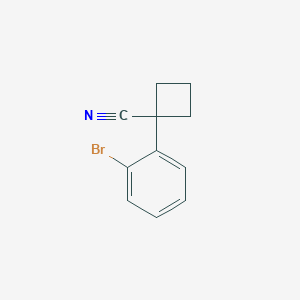amino]-acetic acid CAS No. 1142205-00-2](/img/structure/B1344880.png)
[[2-(Cyclopropylamino)-2-oxoethyl](phenyl)amino]-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Mode of Action
Based on its structure, it can be hypothesized that it may interact with its targets through a variety of mechanisms, such as binding to receptors or enzymes, altering cellular processes, or modulating biochemical pathways .
Biochemical Pathways
Compounds with similar structures have been shown to affect various biochemical pathways
Pharmacokinetics
The impact of these properties on the compound’s bioavailability is also unknown .
Result of Action
Compounds with similar structures have been shown to have various effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and how it is metabolized in the body . .
Preparation Methods
The synthesis of [2-(Cyclopropylamino)-2-oxoethylamino]-acetic acid involves several steps. One common method includes the reaction of cyclopropylamine with phenylglyoxal to form an intermediate, which is then reacted with glycine to yield the final product . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Chemical Reactions Analysis
[2-(Cyclopropylamino)-2-oxoethylamino]-acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as manganese dioxide to form corresponding oxazoles.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where the amino group is replaced by other functional groups using appropriate reagents and conditions.
Scientific Research Applications
[2-(Cyclopropylamino)-2-oxoethylamino]-acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialized chemicals and materials.
Comparison with Similar Compounds
[2-(Cyclopropylamino)-2-oxoethylamino]-acetic acid can be compared with similar compounds such as:
[2-(Cyclopropylamino)-2-oxoethylamino]-propanoic acid: This compound has a similar structure but with a propanoic acid group instead of an acetic acid group.
[2-(Cyclopropylamino)-2-oxoethylamino]-butanoic acid: This compound has a butanoic acid group, providing different chemical properties and reactivity.
The uniqueness of [2-(Cyclopropylamino)-2-oxoethylamino]-acetic acid lies in its specific structural arrangement, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-(N-[2-(cyclopropylamino)-2-oxoethyl]anilino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c16-12(14-10-6-7-10)8-15(9-13(17)18)11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,14,16)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOYOCAEXUABRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN(CC(=O)O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






